molecular formula C22H27N5O B1263939 N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide

N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide

Cat. No. B1263939
M. Wt: 377.5 g/mol
InChI Key: UXMBDCCKVYUUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis and structure of various derivatives similar to N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide have been explored. For instance, Skladchikov, Suponitskii, and Gataullin (2013) studied the synthesis and heck cyclization of atropisomers related to this compound (Skladchikov, Suponitskii, & Gataullin, 2013).

Biological Activities and Applications

  • Compounds structurally similar to this compound have shown a range of biological activities. For example, a study by Weisshaar and Böger (1989) highlighted the chloroacetamide derivatives' herbicidal and fungicidal activities, including their use in various crops like cotton and maize (Weisshaar & Böger, 1989).

Anticonvulsant Activity

Antipsychotic Potential

  • Research by Wise et al. (1987) on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a structural similarity with the compound , revealed potential antipsychotic properties without binding to dopamine receptors, a unique characteristic compared to conventional antipsychotics (Wise et al., 1987).

Crystal Structure and Molecular Conformations

  • The study of molecular conformations and hydrogen bonding in derivatives of pyrazol compounds, such as the one by Narayana et al. (2016), provides insights into the structural aspects of similar compounds (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Novel Synthesis Methods

Antimicrobial Activity

  • Bondock, Rabie, Etman, and Fadda (2008) investigated the antimicrobial activity of new heterocycles incorporating antipyrine moiety, which can be relevant for understanding the antimicrobial potential of compounds like this compound (Bondock, Rabie, Etman, & Fadda, 2008).

properties

Molecular Formula

C22H27N5O

Molecular Weight

377.5 g/mol

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethylpyrazol-1-yl)acetamide

InChI

InChI=1S/C22H27N5O/c1-14-8-9-18(10-15(14)2)27-21-7-5-6-20(19(21)12-23-27)24-22(28)13-26-17(4)11-16(3)25-26/h8-12,20H,5-7,13H2,1-4H3,(H,24,28)

InChI Key

UXMBDCCKVYUUQS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)NC(=O)CN4C(=CC(=N4)C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)NC(=O)CN4C(=CC(=N4)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide
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N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide
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N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide
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N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide
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N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide
Reactant of Route 6
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N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(3,5-dimethyl-1-pyrazolyl)acetamide

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